

H-DL-Phe(4-NO₂)-OH chemical structure and properties

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Compound of Interest

Compound Name: *H-DL-Phe(4-NO₂)-OH*

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An In-depth Technical Guide to H-DL-Phe(4-NO₂)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **H-DL-Phe(4-NO₂)-OH**, also known as DL-4-Nitrophenylalanine. This non-proteinogenic amino acid is a valuable tool in various research and development fields, particularly in peptide synthesis and the study of protein structure and function.

Chemical Structure and Properties

H-DL-Phe(4-NO₂)-OH is a derivative of the essential amino acid phenylalanine, characterized by a nitro group (-NO₂) substituted at the para-position (position 4) of the phenyl ring. This modification significantly alters the electronic and steric properties of the amino acid, making it a useful probe in biochemical and pharmaceutical research.^{[1][2]}

The chemical structure of **H-DL-Phe(4-NO₂)-OH** is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of **H-DL-Phe(4-NO₂)-OH** is presented in the table below.

Property	Value	Reference
IUPAC Name	2-amino-3-(4-nitrophenyl)propanoic acid	[1][2]
Synonyms	DL-4-Nitrophenylalanine, H-DL-p-nitrophenylalanine	[2]
CAS Number	2922-40-9	[3]
Molecular Formula	C9H10N2O4	[1][3]
Molecular Weight	210.19 g/mol	[1][3]
Appearance	White to yellow solid powder	[3]
Melting Point	236-237 °C (decomposes)	
Solubility	Soluble in 1 M NaOH (25 mg/mL)	[3][4][5]
pKa (of DL-Phenylalanine)	pK1 = 2.58, pK2 = 9.24	[6]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Spectroscopic Data

- Mass Spectrometry: The mass spectrum of **H-DL-Phe(4-NO₂)-OH** shows a precursor ion [M+H]⁺ at m/z 211.0713.[2]
- Infrared (IR) Spectroscopy: The FTIR spectrum, typically recorded as a KBr disc or mull, shows characteristic peaks for the amino acid functional groups and the nitro group.[2][7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

- ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group on the phenyl ring.[8][9]

Synthesis

H-DL-Phe(4-NO₂)-OH can be synthesized by the nitration of DL-phenylalanine using a mixture of concentrated nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to favor the formation of the para-substituted product and minimize the formation of ortho- and meta-isomers.

Biological Activity and Applications

While the prompt's initial context mentioned "ergogenic supplements," this appears to be a general classification from a supplier and not a specific, documented biological role for **H-DL-Phe(4-NO₂)-OH**.^[3] The primary utility of this compound lies in its application as a specialized tool in research and development.

Unnatural Amino Acid Incorporation

H-DL-Phe(4-NO₂)-OH, particularly its individual enantiomers, is widely used as an unnatural amino acid for incorporation into proteins. This is typically achieved through amber suppression technology, where an orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to recognize the unnatural amino acid and insert it in response to a UAG stop codon in the mRNA sequence.^{[10][11]}

Fluorescence Quenching and FRET

The nitro group on the phenyl ring of 4-nitrophenylalanine makes it an effective fluorescence quencher.^[12] This property is utilized in Förster Resonance Energy Transfer (FRET) studies to probe protein conformation, dynamics, and interactions.^{[13][14]} When placed in proximity to a fluorescent amino acid, such as tryptophan, the fluorescence of the donor is quenched by the 4-nitrophenylalanine acceptor. Changes in the distance between the donor and acceptor, due to conformational changes in the protein, can be monitored by changes in fluorescence intensity.

Signaling Pathway Diagrams

While direct involvement of **H-DL-Phe(4-NO₂)-OH** in specific signaling pathways is not extensively documented, its incorporation into peptides and proteins can be used to study various cellular processes. For example, a peptide containing 4-nitrophenylalanine could be designed as a substrate for a specific protease involved in a signaling cascade. The cleavage of the peptide can be monitored by the de-quenching of a fluorescent group, providing a means to assay the activity of the protease and, by extension, the signaling pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-DL-Phe(4-NO₂)-OH

This protocol outlines the manual solid-phase synthesis of a peptide containing a DL-4-nitrophenylalanine residue using Fmoc chemistry.

Materials:

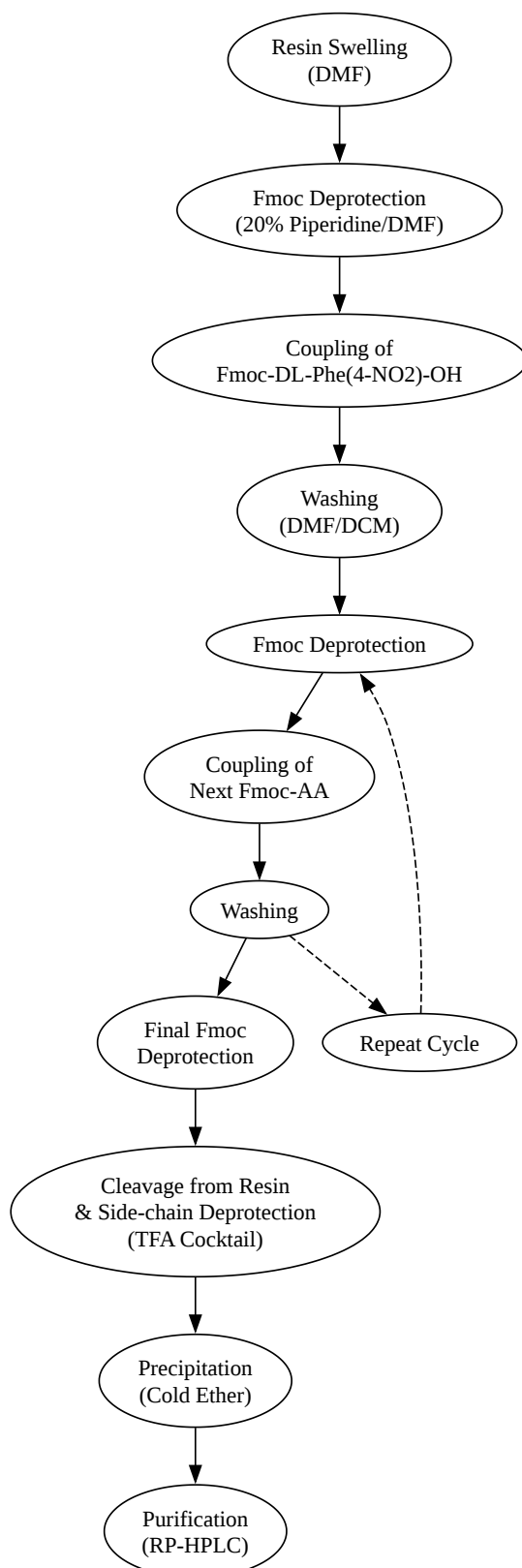
- Rink amide resin
- Fmoc-DL-Phe(4-NO₂)-OH
- Other Fmoc-protected amino acids
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine solution (20% in DMF)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

- Diethyl ether

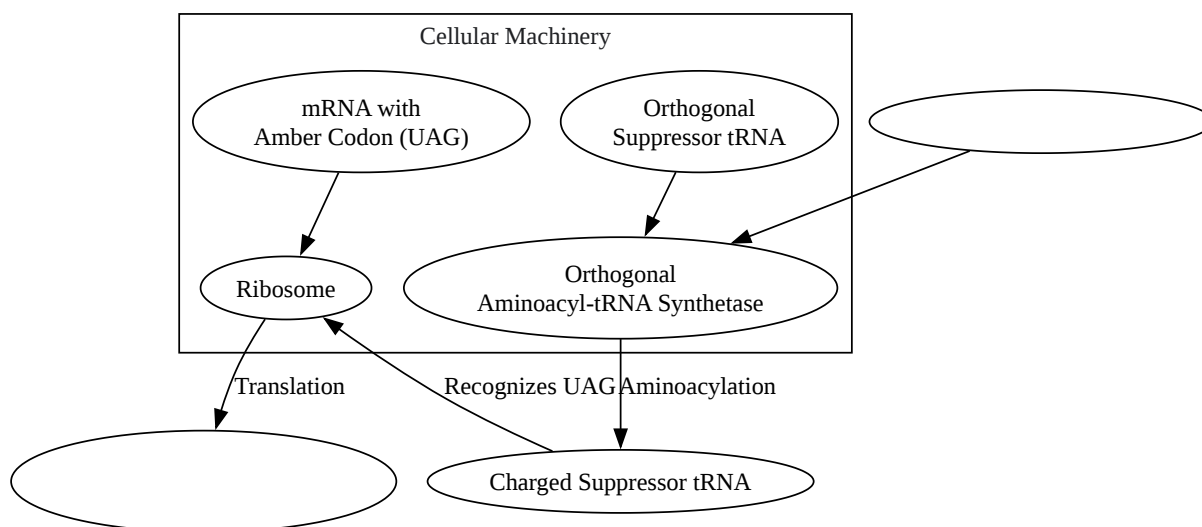
Procedure:

- Resin Swelling: Swell the Rink amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Dissolve Fmoc-DL-Phe(4-NO₂)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
 - Add the activation mixture to the deprotected resin and agitate for 2 hours.
 - Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Side-Chain Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
 - Filter the resin and collect the filtrate.
- Peptide Precipitation and Purification:
 - Precipitate the peptide from the filtrate by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and dry.
 - Purify the crude peptide by reverse-phase HPLC.

Experimental Workflow Diagrams



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Conclusion

H-DL-Phe(4-NO₂)-OH is a versatile synthetic amino acid with significant applications in peptide and protein research. Its unique properties, stemming from the presence of the nitro group, enable detailed investigations into protein structure, function, and dynamics. The protocols and information provided in this guide serve as a valuable resource for researchers looking to utilize this compound in their work.

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References

- 1. 4-Nitro-3-phenyl-L-alanine | C₉H₁₀N₂O₄ | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenylalanine | C₉H₁₀N₂O₄ | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Phenylalanine | C₉H₁₁NO₂ | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 12. bachem.com [bachem.com]
- 13. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pubmed.ncbi.nlm.nih.gov]
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